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Compound of Interest

2-Fluoro-4-hydroxyphenylboronic
Compound Name: d
aci

Cat. No.: B591563

CAS Number: 1376989-43-3

This technical guide provides a comprehensive overview of 2-Fluoro-4-
hydroxyphenylboronic acid, a versatile building block for researchers, scientists, and
professionals in drug development. The document details its chemical and physical properties,
outlines a detailed synthetic protocol, and explores its applications, particularly in the synthesis
of biaryl compounds via Suzuki-Miyaura cross-coupling. Furthermore, it discusses the potential
biological significance of fluorinated phenylboronic acids in medicinal chemistry.

Chemical and Physical Properties

2-Fluoro-4-hydroxyphenylboronic acid is a white to off-white solid. Its key chemical and
physical properties are summarized in the table below, providing essential data for its handling,
storage, and application in chemical synthesis.[1][2]
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Property Value

CAS Number 1376989-43-3

Molecular Formula CeHeBFO3

Molecular Weight 155.92 g/mol

IUPAC Name (2-Fluoro-4-hydroxyphenyl)boronic acid
Appearance Solid

Storage Temperature 2-8°C, Sealed in dry conditions
Solubility DMSO (Slightly), Methanol (Slightly)
Topological Polar Surface Area 60.69 A2

LogP -0.7889

Hydrogen Bond Donors 3

Hydrogen Bond Acceptors 3

Rotatable Bonds 1

Synthesis of 2-Fluoro-4-hydroxyphenylboronic Acid

A plausible synthetic route to 2-Fluoro-4-hydroxyphenylboronic acid involves the borylation
of a suitable precursor, such as 4-bromo-3-fluorophenol. This method typically involves a
lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.

Experimental Protocol: Synthesis from 4-Bromo-3-
fluorophenol

This protocol is based on established methods for the synthesis of arylboronic acids from aryl
halides.

Materials:

e 4-Bromo-3-fluorophenol
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Anhydrous tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

Triisopropyl borate

Hydrochloric acid (HCI), aqueous solution (e.g., 2 M)

Diethyl ether

Magnesium sulfate (MgSQOa) or Sodium sulfate (Na2S0Oa4)

Argon or Nitrogen gas for inert atmosphere

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with 4-
bromo-3-fluorophenol (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C
in a dry ice/acetone bath.

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel over a
period of 30 minutes, maintaining the temperature below -70 °C. The reaction mixture is
stirred at this temperature for an additional 1 hour.

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture,
again ensuring the temperature remains below -70 °C. The mixture is then allowed to slowly
warm to room temperature and stirred overnight.

Hydrolysis: The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C, and
the mixture is stirred vigorously for 1-2 hours until a clear solution is obtained.

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined
organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium
sulfate, filtered, and concentrated under reduced pressure.

Purification: The crude product is purified by recrystallization or column chromatography on
silica gel to afford 2-Fluoro-4-hydroxyphenylboronic acid as a solid.
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Applications in Suzuki-Miyaura Cross-Coupling

2-Fluoro-4-hydroxyphenylboronic acid is a valuable reagent in palladium-catalyzed Suzuki-
Miyaura cross-coupling reactions for the synthesis of biaryl compounds. The presence of the
fluorine atom can influence the electronic properties of the molecule, potentially enhancing
reactivity and imparting desirable characteristics to the final product, such as increased
metabolic stability in drug candidates.

Experimental Protocol: General Procedure for Suzuki-
Miyaura Coupling
This protocol provides a general method for the coupling of 2-Fluoro-4-

hydroxyphenylboronic acid with an aryl halide.

Materials:

Aryl halide (e.qg., aryl bromide or iodide) (1.0 equivalent)

2-Fluoro-4-hydroxyphenylboronic acid (1.2-1.5 equivalents)

Palladium catalyst (e.g., Pd(PPhs)4, PdClz(dppf)) (1-5 mol%)

Base (e.g., K2COs, Cs2C0s3, K3POa) (2-3 equivalents)

Solvent (e.g., dioxane, toluene, DMF, with water)

Inert gas (Argon or Nitrogen)
Procedure:

» Reaction Setup: To a Schlenk flask or a round-bottom flask equipped with a condenser and a
magnetic stir bar, add the aryl halide, 2-Fluoro-4-hydroxyphenylboronic acid, the
palladium catalyst, and the base.

e Solvent Addition and Degassing: Add the solvent system to the flask. The mixture is then
thoroughly degassed by bubbling with argon or nitrogen for 15-30 minutes, or by several
cycles of vacuum and backfilling with an inert gas.
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e Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C)
under an inert atmosphere and stirred until the starting material is consumed (monitored by
TLC or GC-MS).

o Work-up: After cooling to room temperature, the reaction mixture is diluted with water and
extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined
organic layers are washed with brine, dried over anhydrous sodium sulfate, and
concentrated under reduced pressure.

 Purification: The crude product is purified by flash column chromatography on silica gel to
yield the desired biaryl compound.

Biological Significance and Drug Discovery
Potential

While direct biological studies on 2-Fluoro-4-hydroxyphenylboronic acid are limited, the
broader class of fluorinated phenylboronic acids has garnered significant interest in medicinal
chemistry. The incorporation of fluorine can modulate a molecule's physicochemical properties,
such as lipophilicity and pKa, which can lead to improved pharmacokinetic profiles and
enhanced binding affinity to biological targets.

Phenylboronic acids are known to act as inhibitors of various enzymes, including serine
proteases and kinases.[3][4] Their ability to form reversible covalent bonds with active site
residues makes them attractive candidates for drug design. In cancer research, boronic acid-
containing molecules, most notably the proteasome inhibitor Bortezomib, have demonstrated
significant therapeutic success.[5] The unique properties of 2-Fluoro-4-
hydroxyphenylboronic acid make it a valuable building block for the synthesis of novel
bioactive compounds, including potential kinase inhibitors for cancer therapy.

Signaling Pathway and Experimental Workflow
Diagrams

The following diagrams, generated using the DOT language, illustrate a typical experimental
workflow for a Suzuki-Miyaura coupling reaction and a hypothetical signaling pathway that
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could be targeted by a kinase inhibitor synthesized using 2-Fluoro-4-hydroxyphenylboronic
acid.
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Suzuki-Miyaura Coupling Experimental Workflow
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Inhibitor Synthesis

2-Fluoro-4-hydroxyphenylboronic acid
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Hypothetical Inhibition of the MAPK Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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